6-Ethylnicotinonitrile

Lipophilicity Chromatographic retention Solubility prediction

Analytical labs quantifying Ethionamide impurities require authentic reference standards, not near analogs. Using 6-methylnicotinonitrile instead of this 6-ethyl derivative yields invalid retention times and failed regulatory audits. We supply 6-Ethylnicotinonitrile specifically as the documented Ethionamide impurity marker. - Confirmed Identity: CAS 3222-52-4 with XLogP 1.4 and TPSA 36.7 Ų, ensuring correct chromatographic elution. - Regulatory Alignment: Suitable for ICH Q3A(R2) batch release and stability testing protocols. - Supply Assurance: Procured as a validated reference standard, eliminating lead time for custom impurity synthesis.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 3222-52-4
Cat. No. B110421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylnicotinonitrile
CAS3222-52-4
Synonyms6-Ethyl-3-pyridinecarbonitrile;  6-Ethyl-3-cyanopyridine; 
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C=C1)C#N
InChIInChI=1S/C8H8N2/c1-2-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3
InChIKeyCZYRKQKCSOWBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylnicotinonitrile: Physicochemical and Structural Overview


6-Ethylnicotinonitrile (CAS 3222-52-4), also known as 6-ethyl-3-pyridinecarbonitrile, is a mono-substituted nicotinonitrile derivative with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol [1]. The compound features a pyridine ring bearing a nitrile group at the 3-position and an ethyl substituent at the 6-position, distinguishing it from the core nicotinonitrile scaffold [2]. It is characterized by an XLogP of 1.4, a topological polar surface area (TPSA) of 36.7 Ų, and one rotatable bond, providing a baseline for comparison against its methyl, chloro, bromo, and propyl analogs in terms of lipophilicity, hydrogen-bonding capacity, and conformational flexibility .

6-Ethylnicotinonitrile: Why 6-Methyl/Halogen Analogs Differ


Substitution of 6-Ethylnicotinonitrile with a 6-methyl, 6-chloro, or 6-bromo analog is not chemically equivalent due to quantifiable differences in key physicochemical properties that directly impact both synthetic utility and analytical applications. While the core nicotinonitrile scaffold is maintained, the substituent at the 6-position exerts a measurable influence on lipophilicity (XLogP), topological polar surface area (TPSA), molecular weight, and conformational flexibility (rotatable bonds) . These differences alter retention behavior in chromatographic systems, solubility in organic solvents, and suitability as an authentic reference standard or impurity marker. Notably, 6-Ethylnicotinonitrile is a documented impurity of the antitubercular drug Ethionamide, whereas its 6-methyl analog is not [1]. Therefore, substituting 6-Ethylnicotinonitrile with a close analog without accounting for these physicochemical discrepancies can lead to erroneous analytical results, failed synthetic transformations, or invalid impurity profiling.

6-Ethylnicotinonitrile: Differentiation from 6-Substituted Analogs


Lipophilicity: XLogP Comparison with 6-Methylnicotinonitrile

6-Ethylnicotinonitrile exhibits a calculated XLogP of 1.4, representing a 0.5 unit increase in lipophilicity compared to its 6-methyl analog (6-methylnicotinonitrile, CAS 3222-48-8), which has a predicted XLogP of approximately 0.9 based on structural modeling . This quantitative difference reflects the additional methylene unit in the ethyl substituent and translates to a measurable increase in reversed-phase HPLC retention time and enhanced solubility in non-polar organic solvents [1].

Lipophilicity Chromatographic retention Solubility prediction

Topological Polar Surface Area: Comparison with 6-Halogenated Nicotinonitriles

6-Ethylnicotinonitrile possesses a topological polar surface area (TPSA) of 36.7 Ų and zero hydrogen-bond donors, with two hydrogen-bond acceptors (the pyridine nitrogen and nitrile group) . In contrast, 6-chloronicotinonitrile (CAS 33252-28-7) and 6-bromonicotinonitrile (CAS 139585-70-9) are anticipated to have slightly lower TPSA values (~33-35 Ų) due to the presence of halogen atoms, which are less polar than the nitrile and pyridine nitrogen but contribute to molecular volume [1]. This difference in TPSA, while modest, can influence passive membrane permeability predictions and solvent partitioning behavior [2].

Polar surface area Membrane permeability Hydrogen bonding

Conformational Flexibility via Rotatable Bond Count

6-Ethylnicotinonitrile contains exactly one rotatable bond (the ethyl group C-C bond) . This contrasts with 6-propylnicotinonitrile (CAS 118419-89-9), which possesses two rotatable bonds due to the extended propyl chain, and 6-halogenated analogs, which have zero rotatable bonds beyond the ring-halogen connection [1]. The single rotatable bond confers a specific degree of conformational flexibility that is intermediate between the fully rigid halo-analogs and the more flexible propyl derivative. This property can influence molecular recognition in biological assays and crystal packing in solid-state formulations [2].

Conformational flexibility Molecular docking Crystal packing

Ethionamide Impurity Marker

6-Ethylnicotinonitrile is a documented impurity of the antitubercular drug Ethionamide (CAS 536-33-4), a second-line agent used in the treatment of multidrug-resistant tuberculosis [1]. This specific impurity designation is not shared by the 6-methyl analog (6-methylnicotinonitrile, CAS 3222-48-8), which lacks the ethyl group at the 6-position that is characteristic of the Ethionamide structure [2]. Consequently, 6-Ethylnicotinonitrile serves as a critical reference standard for impurity profiling during Ethionamide manufacturing and quality control, whereas the 6-methyl analog is irrelevant in this context [3].

Impurity profiling Pharmaceutical analysis Reference standards

Cross-Coupling Reactivity: Comparison with 6-Halogenated Analogs

6-Ethylnicotinonitrile lacks a halogen substituent at the 6-position and is therefore unreactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that require a halide or pseudohalide leaving group [1]. In contrast, 6-chloronicotinonitrile (CAS 33252-28-7) and 6-bromonicotinonitrile (CAS 139585-70-9) are established electrophilic partners for such transformations, enabling the introduction of diverse aryl, alkenyl, alkynyl, and amino groups [2]. This fundamental difference in reactivity dictates their respective roles in synthetic sequences: 6-Ethylnicotinonitrile serves as a terminal building block or reference standard, whereas the halogenated analogs are versatile intermediates for further elaboration [3].

Cross-coupling Palladium catalysis Nucleophilic aromatic substitution

Molecular Weight & Physical Form vs. 6-Bromo and 6-Propyl Analogs

6-Ethylnicotinonitrile has a molecular weight of 132.16 g/mol, which is significantly lower than that of 6-bromonicotinonitrile (183.01 g/mol) and 6-propylnicotinonitrile (146.19 g/mol) [1]. This lower molecular weight, combined with the absence of heavy atoms like bromine, may confer higher volatility and easier handling in gas chromatography applications [2]. Additionally, 6-Ethylnicotinonitrile is typically supplied as a neat liquid or low-melting solid, whereas 6-bromonicotinonitrile is a crystalline solid (melting point ~116-120 °C) [3]. These physical form differences impact storage, shipping, and experimental handling requirements.

Molecular weight Physical form Volatility

6-Ethylnicotinonitrile: Research and Industrial Applications


Ethionamide Impurity Profiling and Reference Standard

6-Ethylnicotinonitrile is a documented impurity of the antitubercular drug Ethionamide, as established by Coompo Research Chemicals and related sources [1]. It is used as an authentic reference standard for the identification, quantification, and control of this specific impurity during Ethionamide synthesis and in finished pharmaceutical products. Its procurement is essential for analytical laboratories performing stability studies, batch release testing, and regulatory submissions in accordance with ICH Q3A(R2) guidelines. Substitution with 6-methylnicotinonitrile is invalid, as it is not a recognized Ethionamide impurity and would not elute with the correct retention time in validated HPLC methods.

SAR Studies in Nicotinonitrile Drug Discovery

In medicinal chemistry programs exploring nicotinonitrile scaffolds for enzyme inhibition or receptor modulation, 6-Ethylnicotinonitrile serves as a control compound to assess the impact of 6-position alkyl substitution on potency and selectivity [2]. Its unique combination of XLogP (1.4), TPSA (36.7 Ų), and one rotatable bond provides a baseline for understanding how increasing alkyl chain length (methyl → ethyl → propyl) influences lipophilicity, membrane permeability, and conformational flexibility. This information guides the design of lead optimization libraries where fine-tuning these properties is critical for achieving desired pharmacokinetic profiles.

HPLC Method Development and System Suitability

6-Ethylnicotinonitrile, with its defined XLogP of 1.4 and TPSA of 36.7 Ų [3], is employed as a neutral, non-ionizable marker compound for developing and validating reversed-phase HPLC methods for nicotinonitrile derivatives. Its intermediate lipophilicity allows it to serve as a retention time calibrant or system suitability standard when separating more polar (e.g., 6-methyl) or less polar (e.g., 6-propyl) analogs. The presence of a single rotatable bond and well-defined UV chromophore (pyridine ring) further supports its use as a stable, easily detected standard in both UV and MS detection workflows.

2-Substituted 6-Ethylnicotinonitriles via Directed Ortho-Metalation

Although 6-Ethylnicotinonitrile itself lacks a halogen for direct cross-coupling, it can serve as a substrate for directed ortho-metalation (DoM) at the 2-position, enabling the introduction of various electrophiles to generate 2-substituted 6-ethylnicotinonitrile derivatives [4]. This reactivity pathway is distinct from that of 6-halogenated analogs and provides access to a different substitution pattern that may be desirable in medicinal chemistry or materials science applications.

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